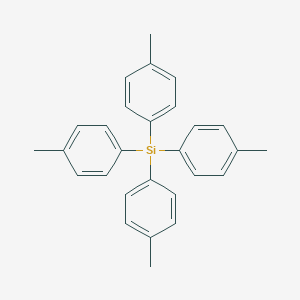

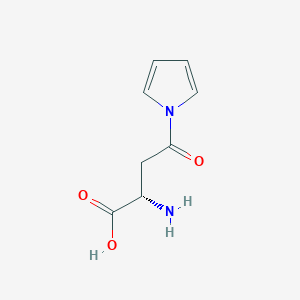

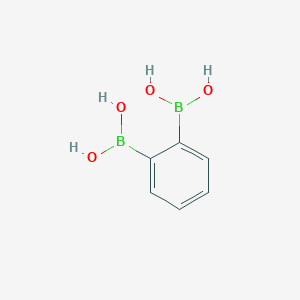

![molecular formula C10H8N4O2S2 B080977 [5-(4-硝基苯基)-1,3-噻唑-2-基]硫脲 CAS No. 14015-63-5](/img/structure/B80977.png)

[5-(4-硝基苯基)-1,3-噻唑-2-基]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiourea derivatives, including "[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea," typically involves the reaction of an amine with thiocarbonyl compounds. For instance, a study by Zeng Zhen-fan (2014) discussed the synthesis of 2-amino-4-p-nitrophenyl thiazole, a related compound, by reacting 4-Nitroacetophenone with thiourea in the presence of iodine, highlighting the role of pyridine as a catalyst (Zeng Zhen-fan, 2014).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex and varied. For example, Liang Xian et al. (2008) investigated the crystal structure of a nitrobenzoyl-nitrophenyl thiourea, revealing intramolecular hydrogen bonding and the geometric arrangements of nitro groups relative to the thiourea scaffold (Liang Xian et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, owing to the reactivity of the thiourea group. The synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea by Liang Fu-b (2014) is an example of how modifications to the thiourea core can influence biological activity (Liang Fu-b, 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. For instance, the study by M. Yusof et al. (2006) on N-(4-Chloro-3-nitrophenyl)-N'-(3-nitrobenzoyl)thiourea provides insights into the crystal packing and hydrogen bonding patterns that contribute to the compound's stability and physical characteristics (M. Yusof et al., 2006).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in synthesis and catalysis. The work by Qing-Lan Pei et al. (2011) on the catalytic asymmetric Michael addition of arylthiols to nitroalkenes using thiourea catalysts illustrates the potential of thiourea derivatives to act as enantioselective catalysts in organic synthesis (Qing-Lan Pei et al., 2011).

科学研究应用

-

Perovskite Solar Cells : Perovskite materials have garnered substantial research interest worldwide due to their outstanding performance in solar cell applications and excellent efficiency . Band gap tuning of perovskite solar cells is a significant area of research for enhancing the efficiency and stability .

-

Photothermal Applications of 2D Nanomaterials : Two-dimensional (2D) nanomaterials have become mainstream in photothermal applications due to their higher photothermal conversion efficiency . Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

-

Antibacterial Agents : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research has been carried out, proving significant antibacterial activity of this heterocyclic core .

-

Zero Emission Hydrogen Mobility : MissionH24 and Symbio, long-standing partners in the deployment of zero-emission hydrogen mobility that performs even under the demanding conditions of motor racing, are stepping up their collaboration to shape the future of carbon-free mobility . The all-new H24EVO will feature a fuel cell, now complemented by a more comprehensive powertrain system, developed by Symbio .

-

Kahan Summation in Prometheus : Kahan summation is used in many cases in Prometheus, a popular open-source systems monitoring and alerting toolkit . It has been extended to the sum aggregation, but only for float samples . Even the previously existing applications of Kahan summation are mostly for float samples only .

-

Thiourea-based Organocatalysts in Asymmetric Multicomponent Reactions : Thiourea-based organocatalysts have been used in asymmetric multicomponent reactions . This field of study aims to highlight the recent applications of thiourea-based organocatalysts in these reactions .

安全和危害

属性

IUPAC Name |

[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSQCFNZJODDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930722 |

Source

|

| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea | |

CAS RN |

14015-63-5 |

Source

|

| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

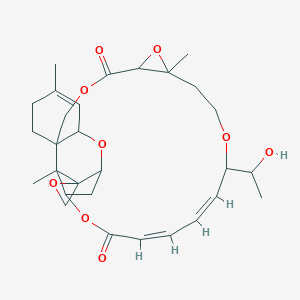

![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)

![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)